molecular formula C15H13ClN2O B195893 N-Desethyl Etifoxine CAS No. 21715-43-5

N-Desethyl Etifoxine

Cat. No.: B195893
CAS No.: 21715-43-5
M. Wt: 272.73 g/mol
InChI Key: PGSDPKVMKMOURZ-UHFFFAOYSA-N
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Description

N-Desethyl Etifoxine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a chlorine atom at the 6th position, a methyl group at the 4th position, and a phenyl group also at the 4th position. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl Etifoxine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Desethyl Etifoxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Comparison with Similar Compounds

N-Desethyl Etifoxine can be compared with other benzoxazine derivatives and related compounds:

These comparisons highlight the unique structural features and biological activities of this compound, distinguishing it from other compounds in its class.

Properties

IUPAC Name

6-chloro-4-methyl-4-phenyl-3,1-benzoxazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSDPKVMKMOURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582856
Record name 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21715-43-5
Record name 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desethyl Etifoxine
Reactant of Route 2
N-Desethyl Etifoxine
Reactant of Route 3
N-Desethyl Etifoxine
Reactant of Route 4
N-Desethyl Etifoxine
Reactant of Route 5
N-Desethyl Etifoxine
Reactant of Route 6
N-Desethyl Etifoxine

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